molecular formula C12H14O3 B1359073 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate CAS No. 1134334-96-5

2-(3,4-Dimethylphenyl)-2-oxoethyl acetate

Cat. No. B1359073
CAS RN: 1134334-96-5
M. Wt: 206.24 g/mol
InChI Key: BCTORPVQMFXLBK-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethylphenyl)-2-oxoethyl acetate” is a chemical compound that belongs to the class of organic compounds known as phenylacetates . It has a molecular weight of 178.23 . The compound is stored at room temperature and appears as a liquid .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dimethylphenyl)-2-oxoethyl acetate” includes a phenyl ring substituted with two methyl groups at positions 3 and 4 . The compound also contains an acetate group attached to the phenyl ring .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

Crystal Structure Analysis

A study by Lv et al. (2009) focused on the synthesis and crystal structure of a depside derivative related to 2-(3,4-dimethylphenyl)-2-oxoethyl acetate. They synthesized 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate and analyzed its crystal structure using X-ray diffraction, revealing its crystallization in the monoclinic space group P21/c with specific unit cell parameters. This research contributes to the understanding of the crystallographic properties of similar compounds (Lv et al., 2009).

Chemical Reaction and Rearomatization Studies

Fischer et al. (1975) investigated the nitration of 3,4-dimethylacetophenone, which is structurally related to 2-(3,4-dimethylphenyl)-2-oxoethyl acetate. They observed the formation of various adducts and their rearomatization under different conditions, contributing to a better understanding of the chemical behavior and transformation of these compounds (Fischer et al., 1975).

Fluorescent Property Evaluation

Hasan et al. (2011) synthesized a series of compounds including 1,3,5-triaryl-2-pyrazolines, where one of the steps involved the use of (3,4-dimethylphenyl) hydrazaine hydrochloride. They examined the fluorescent properties of these compounds, indicating potential applications in fluorescence-based research and technologies (Hasan et al., 2011).

Future Directions

The future directions for “2-(3,4-Dimethylphenyl)-2-oxoethyl acetate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As similar compounds have shown a range of biological activities , this compound could also be a potential candidate for further pharmacological studies.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-4-5-11(6-9(8)2)12(14)7-15-10(3)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTORPVQMFXLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256679
Record name 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-2-oxoethyl acetate

CAS RN

1134334-96-5
Record name 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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